molecular formula C16H13Li B14419446 lithium;1-methyl-3-phenylinden-1-ide CAS No. 83425-92-7

lithium;1-methyl-3-phenylinden-1-ide

Cat. No.: B14419446
CAS No.: 83425-92-7
M. Wt: 212.2 g/mol
InChI Key: MWMJPNGJTADHRI-UHFFFAOYSA-N
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Description

Lithium;1-methyl-3-phenylinden-1-ide is a compound that belongs to the class of organolithium reagents. These compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-carbon bonds. The structure of this compound consists of a lithium cation and a 1-methyl-3-phenylinden-1-ide anion, which is derived from indene, a bicyclic hydrocarbon.

Preparation Methods

The synthesis of lithium;1-methyl-3-phenylinden-1-ide typically involves the reaction of 1-methyl-3-phenylindene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen in the air. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.

Chemical Reactions Analysis

Lithium;1-methyl-3-phenylinden-1-ide undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.

    Addition: It can participate in addition reactions with electrophiles, forming new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Lithium;1-methyl-3-phenylinden-1-ide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of lithium;1-methyl-3-phenylinden-1-ide involves the formation of a highly reactive carbanion, which can act as a nucleophile in various chemical reactions. The lithium cation stabilizes the carbanion, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Lithium;1-methyl-3-phenylinden-1-ide can be compared with other organolithium compounds, such as:

    n-Butyllithium: A widely used organolithium reagent with similar reactivity.

    Lithium diisopropylamide (LDA): Another organolithium compound used as a strong base in organic synthesis.

    Lithium tetramethylpiperidide (LiTMP): A bulky organolithium reagent used for selective deprotonation reactions.

The uniqueness of this compound lies in its specific structure and reactivity, which allows it to participate in a variety of chemical reactions and form complex molecules.

Properties

CAS No.

83425-92-7

Molecular Formula

C16H13Li

Molecular Weight

212.2 g/mol

IUPAC Name

lithium;1-methyl-3-phenylinden-1-ide

InChI

InChI=1S/C16H13.Li/c1-12-11-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15;/h2-11H,1H3;/q-1;+1

InChI Key

MWMJPNGJTADHRI-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[C-]1C=C(C2=CC=CC=C12)C3=CC=CC=C3

Origin of Product

United States

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